

(Rac)-WRC-0571 Ki value and binding affinity

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Compound of Interest

Compound Name: (Rac)-WRC-0571

Cat. No.: B1684166

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An In-Depth Technical Guide on the Binding Affinity of **(Rac)-WRC-0571**

This guide provides a comprehensive overview of the binding characteristics of **(Rac)-WRC-0571**, a potent and selective antagonist for the A1 adenosine receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

(Rac)-WRC-0571 has been characterized as a highly potent and selective antagonist of the A1 adenosine receptor. Its binding affinity has been determined through various radioligand binding assays and functional studies. The key quantitative data are summarized in the table below.

Receptor/Tissue	Radioligand	Parameter	Value (nM)	Species
A1 Adenosine Receptor	[3H]-N6-cyclohexyladenosine (CHA)	Ki	1.1	Guinea Pig
A1 Adenosine Receptor	Radioligand	Ki	1.7	Human (cloned)
A2a Adenosine Receptor	[3H]-5'-N-ethylcarboxamidoadenosine	Ki	234	Bovine
A2a Adenosine Receptor	Radioligand	Ki	105	Human (cloned)
A3 Adenosine Receptor	Radioligand	Ki	7940	Human (cloned)
A1-mediated negative inotropic response	5'-N-ethylcarboxamidoadenosine (NECA)	KB	3.4	Guinea Pig (isolated atria)

Experimental Protocols

The determination of the Ki value for **(Rac)-WRC-0571** involves a competitive radioligand binding assay. While the exact, detailed protocol used for every cited value may vary slightly, the general methodology is outlined below.

Membrane Preparation

- Tissue/Cell Source: Tissues expressing the target adenosine receptor subtype (e.g., guinea pig brain for A1 receptors) or cell lines transfected with the cloned human receptor are used.
- Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50mM Tris-HCl).

- **Centrifugation:** The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
- **Washing:** The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.
- **Protein Quantification:** The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

Competitive Radioligand Binding Assay

- **Assay Components:** The assay is typically performed in a multi-well plate and includes:
 - The prepared cell membranes.
 - A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-N6-cyclohexyladenosine for the A1 receptor).
 - A range of concentrations of the unlabeled competitor compound, **(Rac)-WRC-0571**.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
- **Separation of Bound and Free Radioligand:** After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

Measurement and Data Analysis

- **Radioactivity Counting:** The radioactivity trapped on the filters is measured using a scintillation counter.
- **Determination of IC50:** The data are plotted as the percentage of specific binding of the radioligand versus the concentration of **(Rac)-WRC-0571**. A sigmoidal curve is fitted to the

data to determine the concentration of WRC-0571 that inhibits 50% of the specific radioligand binding (the IC₅₀ value).

- Calculation of K_i: The K_i value, which represents the inhibition constant for **(Rac)-WRC-0571**, is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

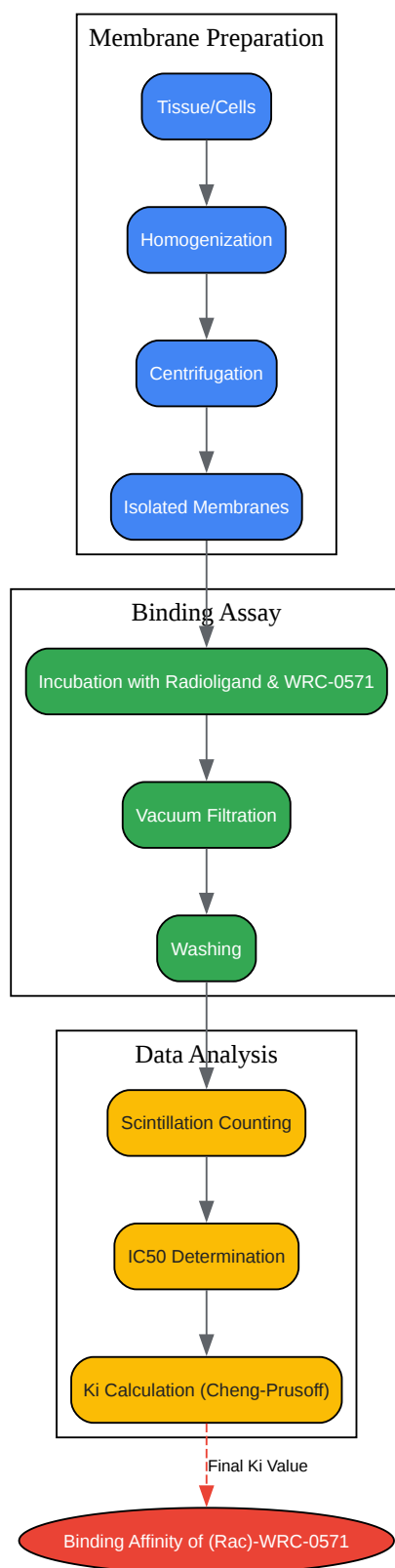
$$K_i = IC_{50} / (1 + ([L]/K_d))$$

Where:

- [L] is the concentration of the radioligand used in the assay.
- K_d is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow for K_i Determination

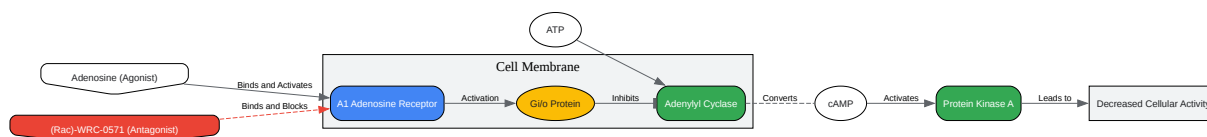


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Caption: Workflow for determining the Ki value of **(Rac)-WRC-0571**.

A1 Adenosine Receptor Signaling Pathway

(Rac)-WRC-0571 acts as an antagonist at the A1 adenosine receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by the endogenous agonist, adenosine.



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